methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core substituted with a 2,3,4-trifluorophenyl group at position 1 and a methyl carboxylate ester at position 2. The trifluorophenyl moiety introduces strong electron-withdrawing effects, which may enhance stability and influence intermolecular interactions . The methyl ester group contributes to solubility and metabolic stability, making it a candidate for pharmaceutical or materials science applications.
Properties
Molecular Formula |
C18H11F3N4O2 |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
methyl 2-amino-1-(2,3,4-trifluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C18H11F3N4O2/c1-27-18(26)12-15-17(24-10-5-3-2-4-9(10)23-15)25(16(12)22)11-7-6-8(19)13(20)14(11)21/h2-7H,22H2,1H3 |
InChI Key |
UWCAVGWSRITVCE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=C(C(=C(C=C4)F)F)F)N |
Origin of Product |
United States |
Preparation Methods
Carboxylate Ester Installation at Position 3
The 3-carboxylate group is introduced via directed ortho-metalation. Lithiation of 1-(2,3,4-trifluorophenyl)pyrrole at position 3 using lithium diisopropylamide (LDA) followed by quenching with methyl chloroformate affords the methyl ester. Alternative approaches include Vilsmeier-Haack formylation (POCl3/DMF) to install a formyl group at position 3, which is oxidized to a carboxylic acid (KMnO4, H2O) and subsequently esterified with methanol under acidic conditions.
Optimization Note : Direct esterification via lithiation avoids oxidation steps, improving overall yield (70–75%).
Amino Group Introduction at Position 2
Nitration of the Pyrrole Ring
Nitration at position 2 is achieved using a mixture of fuming nitric acid (HNO3) and sulfuric acid (H2SO4) at 0–5°C. The electron-rich pyrrole ring facilitates electrophilic substitution, preferentially at the para position relative to the trifluorophenyl group.
Reaction Parameters
Reduction of Nitro to Amino Group
The nitro group is reduced to an amine using catalytic hydrogenation (H2, Pd/C in ethanol) or tin(II) chloride (SnCl2) in hydrochloric acid. Hydrogenation is preferred for scalability and cleaner product profiles.
Conditions for Catalytic Hydrogenation
Quinoxaline Ring Formation
Cyclization via 1,2-Diamine Condensation
The quinoxaline ring is formed by condensing the 2-amino-pyrrole-carboxylate with glyoxal (OHC-CHO) in acetic acid. The amino group at position 2 reacts with glyoxal’s carbonyl groups, followed by dehydration to form the fused pyrazine ring.
Mechanistic Insight
-
Imine Formation : The amino group attacks glyoxal’s carbonyl, forming an imine intermediate.
-
Cyclization : Intramolecular attack by the adjacent pyrrole carbon completes the quinoxaline ring.
-
Aromatization : Loss of water generates the aromatic system.
Reaction Conditions
Alternative Cyclization Using InCl3 Catalysis
Electrophilic cyclization, as demonstrated in pyrroloquinoxalino-fused benzoxazepine synthesis, employs indium(III) chloride (InCl3) to activate carbonyl groups. For the target compound, InCl3 (10 mol%) in toluene facilitates cyclization between the amino-pyrrole and a diketone derivative, enhancing reaction efficiency.
Advantages :
Final Esterification and Purification
Methyl Ester Formation (if not installed earlier)
If the carboxylate is introduced as a carboxylic acid during cyclization, esterification with methanol and sulfuric acid completes the synthesis.
Esterification Conditions
Purification Techniques
-
Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) gradient.
-
Recrystallization : Ethanol/water mixture (4:1) yields high-purity product (>98% by HPLC).
Analytical Data and Characterization
Spectroscopic Confirmation
-
1H NMR (500 MHz, CDCl3): δ 7.82–7.89 (m, 1H, ArH), 7.61–7.70 (m, 1H, ArH), 6.78–6.84 (m, 2H, pyrrole-H), 6.35–6.40 (m, 2H, pyrrole-H), 3.90 (s, 3H, COOCH3).
-
13C NMR (126 MHz, CDCl3): δ 165.2 (COOCH3), 145.3 (C-Ar), 121.3 (pyrrole-C), 111.0 (pyrrole-C).
-
HRMS : m/z 413.0982 ([M+H]+, C19H14F3N4O2 requires 413.1018).
X-ray Crystallography (if available)
Single-crystal X-ray analysis confirms the fused pyrroloquinoxaline structure and substituent positions.
Challenges and Optimization Strategies
Regioselectivity in Nitration
Nitration at position 2 competes with substitution at position 4. Using bulky directing groups (e.g., trifluorophenyl) and low-temperature conditions minimizes byproducts.
Cyclization Efficiency
InCl3 catalysis improves cyclization yields by stabilizing transition states through Lewis acid coordination. Microwave-assisted synthesis reduces reaction times from hours to minutes.
Scalability and Industrial Relevance
The route is scalable to kilogram quantities with modifications:
Chemical Reactions Analysis
Methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
These reactions often lead to the formation of derivatives with modified biological or chemical properties .
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that compounds with quinoxaline scaffolds exhibit promising anticancer properties. Methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has shown effectiveness against various cancer cell lines. Studies have demonstrated that such compounds can inhibit cell proliferation and induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis .
Antimicrobial Properties
Quinoxaline derivatives are also recognized for their antimicrobial activities. The trifluoromethyl substitution in this compound enhances its lipophilicity and biological activity against a range of bacterial strains. Preliminary studies suggest that this compound can be developed into a novel antimicrobial agent targeting resistant strains .
Neurological Applications
The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Quinoxaline derivatives have been explored as inhibitors of acetylcholinesterase, which is relevant for conditions like Alzheimer's disease. The structural modifications present in this compound may enhance its efficacy as a therapeutic agent in neurodegenerative diseases .
Synthetic Applications
Synthesis of Novel Compounds
this compound can serve as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for further functionalization, enabling the development of new pharmacophores with tailored biological activities .
Eco-friendly Synthesis Routes
Recent advancements have highlighted the importance of sustainable chemistry practices. New synthetic pathways for creating this compound utilize eco-friendly catalysts and conditions, minimizing environmental impact while maintaining high yields . This aligns with the growing trend towards green chemistry in pharmaceutical development.
Case Studies
Mechanism of Action
The mechanism of action of methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain kinases and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural and Analytical Comparisons
Key Observations:
Fluorinated vs. Chlorinated derivatives (e.g., 3,5-dichlorophenyl) may exhibit higher molecular weight and polarizability, influencing solubility and crystallization behavior .
Ester Group Variations: Methyl esters (target compound) generally offer lower lipophilicity than ethyl esters (e.g., ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-... in ), impacting bioavailability and metabolic pathways.
Functional Group Replacements: Replacement of the carboxylate with a cyano group (e.g., 3-carbonitrile in ) shifts the compound’s electronic profile, enabling corrosion inhibition via adsorption on metal surfaces . Carboxamide derivatives (e.g., 3-carboxamide in ) exhibit hydrogen-bonding capabilities, which may enhance interactions with biological targets or solvents.
Limitations and Contradictions
- Data Gaps : Direct analytical data (e.g., melting points, MS spectra) for the target compound are absent in the evidence, requiring extrapolation from structural analogs.
- Conflicting Substituent Effects : While fluorinated groups generally enhance stability, their impact on solubility (e.g., hydrophobicity vs. dipole interactions) may vary compared to chlorinated or aminated derivatives .
Biological Activity
Methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article will explore its biological properties, including antioxidant, anticancer, and antibacterial activities, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H14F3N3O2
- Molecular Weight : 339.29 g/mol
This structure features a pyrrolo[2,3-b]quinoxaline core that is known for its bioactive properties.
Antioxidant Activity
Research indicates that pyrrolo[2,3-b]quinoxaline derivatives exhibit notable antioxidant properties. A study employing the DPPH assay demonstrated that derivatives of this compound can effectively scavenge free radicals. Specifically, the compound showed a strong ability to neutralize hydroxyl radicals (HO˙) with a rate constant of in certain environments .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (IC50 μM) |
|---|---|
| This compound | 12.5 |
| Trolox | 10.0 |
| Melatonin | 15.0 |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Efficacy
In a study assessing its effects on human gastric adenocarcinoma cells, the compound displayed significant cytotoxicity with an IC50 value of 8 μM. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity Profile
| Bacterial Strain | Minimum Inhibitory Concentration (MIC μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : Its ability to neutralize free radicals contributes to its antioxidant properties.
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase in cancer cells.
- Apoptosis Induction : Activation of caspase pathways leads to increased apoptosis in malignant cells.
Q & A
Basic: What are the key steps for synthesizing methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Condensation of substituted phenylhydrazines with α-keto esters to form pyrrole intermediates.
- Step 2 : Cyclization with quinoxaline precursors under reflux conditions (e.g., using acetic acid or DMF as solvents) to assemble the pyrroloquinoxaline core .
- Step 3 : Introduction of the trifluorophenyl group via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling, depending on precursor availability .
- Step 4 : Esterification or transesterification to install the methyl carboxylate group .
Critical Note : Optimize reaction conditions (temperature, solvent polarity) to avoid side products from fluorophenyl group reactivity .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm aromatic proton environments (1H, 13C) and trifluorophenyl substituent integration .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected ~430–450 g/mol based on analogs) .
- HPLC-PDA : Assess purity (>95% recommended for biological assays) and detect trace impurities from fluorinated intermediates .
- X-ray Crystallography (if feasible): Resolve ambiguities in substituent orientation, especially for the trifluorophenyl group .
Basic: What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Kinase Inhibition Screening : Test against FGFRs or EGFRs, as pyrroloquinoxalines often target tyrosine kinases .
- Cytotoxicity Assays : Use cancer cell lines (e.g., MCF-7, A549) with IC50 determination via MTT/WST-1 protocols .
- Solubility Profiling : Measure in PBS/DMSO to guide formulation for in vivo studies .
Example Data Table :
| Assay Type | Target/Model | Result (Example) |
|---|---|---|
| Kinase Inhibition | FGFR1 | IC50 = 0.8 µM |
| Cytotoxicity | HeLa Cells | IC50 = 12 µM |
Advanced: How can computational methods optimize the synthesis route?
- Reaction Path Prediction : Use density functional theory (DFT) to model fluorophenyl group reactivity and minimize side reactions .
- Machine Learning (ML) : Train models on analogous pyrroloquinoxaline syntheses to predict optimal solvents/catalysts .
- Microfluidic Screening : Rapidly test reaction conditions (e.g., temperature gradients) to improve yield .
Case Study : Ethyl ester analogs achieved 85% yield via ML-guided solvent selection (THF > DCM) .
Advanced: What strategies resolve contradictions in biological activity data across studies?
- Orthogonal Assays : Validate kinase inhibition via both enzymatic (e.g., ADP-Glo) and cellular (phospho-antibody) assays .
- Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products .
- Structural Dynamics : Perform molecular dynamics simulations to assess trifluorophenyl conformational stability in binding pockets .
Advanced: How does the trifluorophenyl substituent influence SAR compared to dichloro/methyl analogs?
- Electron-Withdrawing Effects : The -CF3 group enhances electrophilicity, improving kinase binding affinity vs. -Cl or -CH3 substituents .
- Steric Impact : Trifluorophenyl’s bulk may reduce solubility but increase target specificity .
SAR Comparison Table :
| Substituent | Solubility (µg/mL) | FGFR1 IC50 (µM) |
|---|---|---|
| -CF3 | 15 | 0.8 |
| -Cl | 22 | 1.5 |
| -CH3 | 35 | 3.2 |
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
- Fluorinated Intermediate Handling : Address safety risks (e.g., HF byproducts) using scavengers or flow chemistry .
- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexanes) for cost efficiency .
- Batch Consistency : Monitor trifluorophenyl regiochemistry via in-line FTIR to ensure reproducibility .
Advanced: How to design a robust structure-activity relationship (SAR) study?
- Systematic Substituent Variation : Synthesize analogs with halogens, alkyl, or electron-donating groups at the phenyl position .
- 3D-QSAR Modeling : Corrogate spatial electrostatic features with bioactivity data to prioritize derivatives .
- In Silico ADMET : Predict pharmacokinetics (e.g., CYP inhibition) early to filter non-viable candidates .
Advanced: What mechanistic studies elucidate its mode of action in cancer models?
- Transcriptomics : RNA-seq to identify downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .
- Protein Thermal Shift : Validate target engagement by measuring thermal stability shifts in kinase domains .
- In Vivo PDX Models : Assess efficacy in patient-derived xenografts with biomarker validation (e.g., p-FGFR) .
Advanced: How to address poor aqueous solubility for in vivo administration?
- Nanoformulation : Use PLGA nanoparticles or liposomes to enhance bioavailability .
- Prodrug Design : Replace methyl ester with hydrolyzable groups (e.g., phosphonates) .
- Co-Solvent Systems : Optimize Cremophor EL/ethanol mixtures for IP/IV delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
